molecular formula C18H19ClO2 B14455317 (5-tert-Butyl-2-methoxyphenyl)(4-chlorophenyl)methanone CAS No. 72083-18-2

(5-tert-Butyl-2-methoxyphenyl)(4-chlorophenyl)methanone

Katalognummer: B14455317
CAS-Nummer: 72083-18-2
Molekulargewicht: 302.8 g/mol
InChI-Schlüssel: JMLORQLDNSKVGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-tert-Butyl-2-methoxyphenyl)(4-chlorophenyl)methanone is an organic compound with the molecular formula C17H17ClO2 It is characterized by the presence of a tert-butyl group, a methoxy group, and a chlorophenyl group attached to a methanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-tert-Butyl-2-methoxyphenyl)(4-chlorophenyl)methanone typically involves the reaction of 5-tert-butyl-2-methoxybenzoyl chloride with 4-chlorobenzene in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

(5-tert-Butyl-2-methoxyphenyl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Wissenschaftliche Forschungsanwendungen

(5-tert-Butyl-2-methoxyphenyl)(4-chlorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (5-tert-Butyl-2-methoxyphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.

    (5-Tert-butyl-2-methoxyphenyl)(phenyl)methanone: Lacks the chlorophenyl group

Uniqueness

(5-tert-Butyl-2-methoxyphenyl)(4-chlorophenyl)methanone is unique due to the combination of its tert-butyl, methoxy, and chlorophenyl groups, which confer specific chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

72083-18-2

Molekularformel

C18H19ClO2

Molekulargewicht

302.8 g/mol

IUPAC-Name

(5-tert-butyl-2-methoxyphenyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C18H19ClO2/c1-18(2,3)13-7-10-16(21-4)15(11-13)17(20)12-5-8-14(19)9-6-12/h5-11H,1-4H3

InChI-Schlüssel

JMLORQLDNSKVGU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.